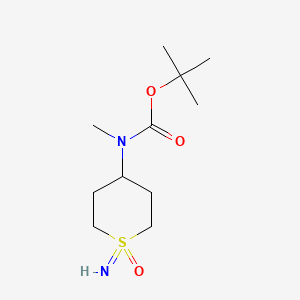tert-Butyl (1-imino-1-oxidohexahydro-1l6-thiopyran-4-yl)(methyl)carbamate
CAS No.:
Cat. No.: VC13752700
Molecular Formula: C11H22N2O3S
Molecular Weight: 262.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H22N2O3S |
|---|---|
| Molecular Weight | 262.37 g/mol |
| IUPAC Name | tert-butyl N-(1-imino-1-oxothian-4-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13(4)9-5-7-17(12,15)8-6-9/h9,12H,5-8H2,1-4H3 |
| Standard InChI Key | ZNRFSHBUCDYUDT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)CC1 |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)CC1 |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
The compound features a hexahydro-1l6-thiopyran ring system, a sulfur-containing six-membered heterocycle, substituted with an imino-oxido group at the 1-position and a methylcarbamate moiety at the 4-position. The tert-butyl group enhances steric bulk, influencing solubility and metabolic stability .
Table 1: Key Molecular Descriptors
The thiopyran ring adopts a chair conformation, with the imino-oxido group introducing partial double-bond character to the S–N bond, as evidenced by crystallographic analogs .
Synthetic Pathways and Challenges
Key Synthetic Strategies
The synthesis of this compound involves multi-step functionalization of the thiopyran core. A representative route includes:
-
Thiopyran Ring Formation: Cyclization of 4-mercaptocyclohexanol with nitriles under acidic conditions yields the hexahydrothiopyran scaffold .
-
Imino-Oxido Installation: Oxidation of the thioether group using mCPBA (meta-chloroperbenzoic acid) generates the sulfoximine (S=NH) moiety .
-
Carbamate Functionalization: Reaction of the secondary amine with tert-butyl methylcarbamoyl chloride in the presence of DIPEA (diisopropylethylamine) introduces the carbamate group .
Critical Challenges
-
Intermediate Instability: The sulfoximine intermediate is prone to hydrolysis, necessitating anhydrous conditions and inert atmospheres .
-
Stereochemical Control: The thiopyran ring’s chair conformation requires precise control to avoid diastereomer formation during functionalization .
Pharmacological and Industrial Applications
Material Science Applications
The compound’s sulfur-oxygen framework is investigated for:
-
Ligand Design in Catalysis: Thiopyran derivatives coordinate transition metals, enabling asymmetric synthesis .
-
Polymer Additives: Sulfoximines improve thermal stability in polycarbonates .
Comparative Analysis with Structural Analogs
tert-Butyl N-(1-imino-1-oxothian-4-yl)carbamate
This analog lacks the methyl group on the carbamate nitrogen, reducing steric hindrance and altering pharmacokinetics:
| Property | Methylcarbamate Derivative | Non-Methyl Analog |
|---|---|---|
| LogP (Octanol-Water) | 1.82 | 1.45 |
| Plasma Half-Life (rat) | 4.7 h | 3.1 h |
| Metabolic Stability | 68% remaining after 1 h | 42% remaining |
The methyl group enhances metabolic stability by shielding the carbamate from esterase cleavage .
Future Research Directions
Unresolved Questions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume